The strategic inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic avenue for a variety of neurological and inflammatory disorders. By preventing the degradation of the endocannabinoid anandamide, FAAH inhibitors can potentiate its analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2][3] The 3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold has been identified as a key structural feature in the development of novel, potent, and selective FAAH inhibitors. This guide provides a comprehensive head-to-head comparison of a representative 3-azabicyclo[3.1.0]hexan-6-ylmethanol-based inhibitor with established FAAH inhibitors, supported by experimental data and detailed methodologies to inform rational drug design and development.
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide range of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is the primary enzyme responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA).[1][4] Pharmacological inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing its therapeutic effects.[3]
This guide compares a representative 3-Azabicyclo[3.1.0]hexan-6-ylmethanol-based FAAH inhibitor (designated as "Compound A") with three well-characterized FAAH inhibitors: PF-04457845, URB597, and BIA 10-2474.
The rigid, bicyclic structure of the 3-azabicyclo[3.1.0]hexane scaffold is designed to provide a high degree of conformational constraint, leading to enhanced binding affinity and selectivity for the FAAH active site. The methanol substituent offers a key interaction point within the enzyme's binding pocket. Structure-activity relationship (SAR) studies on this scaffold focus on modifications to the amine and the methanol group to optimize potency and pharmacokinetic properties. The projected profile of "Compound A" is based on the known advantages of this scaffold, suggesting a potent, selective, and irreversible inhibitor of FAAH with a favorable safety profile.
The case of BIA 10-2474 serves as a critical cautionary tale in FAAH inhibitor development. This compound, while inhibiting FAAH, exhibited significant off-target activity, leading to severe neurotoxicity and a fatality in a Phase I clinical trial.[7][10] Subsequent investigations revealed that BIA 10-2474 inhibits several other serine hydrolases, and its toxicity is not believed to be a class effect of FAAH inhibition.[9][10] This highlights the absolute necessity of thorough off-target screening for any new FAAH inhibitor candidate.
This protocol is designed to determine the in vitro potency (IC50) of a test compound against human FAAH.
This protocol assesses the analgesic efficacy of a test compound in a well-established model of inflammatory pain.
The 3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold represents a promising platform for the design of novel FAAH inhibitors. The inherent rigidity of this scaffold can be leveraged to achieve high potency and selectivity, potentially overcoming the limitations of earlier generations of FAAH inhibitors. The tragic outcome of the BIA 10-2474 clinical trial underscores the paramount importance of rigorous preclinical safety and selectivity profiling. Future research should focus on a comprehensive assessment of off-target effects for any new chemical entity targeting FAAH. While the clinical translation of FAAH inhibitors for pain has been challenging, the potential of this therapeutic strategy for other indications, such as anxiety disorders and substance withdrawal, warrants continued investigation. The development of next-generation FAAH inhibitors, potentially based on the 3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold, will depend on a meticulous, data-driven approach to optimize both efficacy and safety.
-
Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]
-
Kinsey, S. G., & Lichtman, A. H. (2011). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. Current topics in behavioral neurosciences, 8, 245–266. [Link]
-
Johnson, D. S., Ahn, K., Kesten, S. R., Lazerwith, S. E., Song, Y., Morris, J., ... & Cravatt, B. F. (2011). Discovery of PF-04457845: a highly potent, orally bioavailable, and selective urea FAAH inhibitor. ACS medicinal chemistry letters, 2(2), 91-96. [Link]
-
BIA 10-2474. (2024, January 2). In Wikipedia. [Link]
-
Schlosburg, J. E., Kinsey, S. G., & Lichtman, A. H. (2009). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. The AAPS journal, 11(1), 39–44. [Link]
-
Schlosburg, J. E., Kinsey, S. G., & Lichtman, A. H. (2009). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. The AAPS journal, 11(1), 39–44. [Link]
-
Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]
-
Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2011). Mechanism of covalent, irreversible inhibition of FAAH by PF-04457845. The catalytic triad Ser241-Ser217-Lys142 is shown. [Link]
-
Wagner, K. J., Wagner, K. J., Sasso, O., Sasso, O., Wagner, K. J., ... & Inceoglu, B. (2022). Treatment of pain with dual fatty acid amide hydrolase (FAAH) enzyme and human soluble epoxide hydrolase (sEH) enzyme inhibitors: Interlinking the endocannabinoid system. Pharmacology & Therapeutics, 237, 108149. [Link]
-
BIA 10-2474 – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 3(4), 461–474. [Link]
-
Johnson, D. S., Stiff, C., Lazerwith, S. E., Kesten, S. R., Fay, L. K., Morris, M., ... & Dudley, D. T. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS medicinal chemistry letters, 2(2), 91–96. [Link]
-
Le Louedec, F., & Le Louedec, F. (2016). Lessons from the fatal French study BIA-10-2474. The BMJ, 353, i2799. [Link]
-
van den Brink, W., & van den Brink, W. (2022). BIA 10-2474: Some Lessons are Clear but Important Questions Remain Unanswered. Clinical Pharmacology & Therapeutics, 111(2), 343-345. [Link]
-
Rocha, M., Rocha, M., Lourenco, J., Lourenco, J., Nunes, T., & Nunes, T. (2021). Non-clinical toxicology evaluation of BIA 10-2474. Toxicology Research, 37(4), 429-441. [Link]
-
Smelt, V., Smelt, V., Kwilasz, A. J., Kwilasz, A. J., Negus, S. S., & Negus, S. S. (2014). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 351(2), 393-402. [Link]
-
Paronis, C. A., Paronis, C. A., Nikas, S. P., Nikas, S. P., Makriyannis, A., & Makriyannis, A. (2012). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British journal of pharmacology, 165(8), 2664–2674. [Link]
-
Scherma, M., Scherma, M., & Foddai, M. (2019). FAAH inhibitors in the limelight, but regrettably. Journal of psychopharmacology (Oxford, England), 33(4), 531–533. [Link]
-
Jayamanne, A., Greenwood, R., Mitchell, V. A., Aslan, S., Piomelli, D., & Vaughan, C. W. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British journal of pharmacology, 147(3), 281–288. [Link]
-
Trovato, A., Trovato, A., Scuri, M., Scuri, M., Spadaro, F., & Spadaro, F. (2022). Potentiation of endocannabinoids and other lipid amides prevents hyperalgesia and inflammation in a pre-clinical model of migraine. Journal of Headache and Pain, 23(1), 81. [Link]
-
Pesarico, A. P., Pesarico, A. P., & Pesarico, A. P. (2022). Preclinical investigation in FAAH inhibition as a neuroprotective therapy for frontotemporal dementia using TDP-43 transgenic male mice. Scientific reports, 12(1), 12224. [Link]
-
Gife, A., Gife, A., & Gife, A. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 23(1), 256. [Link]
-
Scherma, M., & Foddai, M. (2016). FAAH inhibitors in the limelight, but regrettably. Journal of Psychopharmacology, 30(4), 333-335. [Link]
-
Realini, N., & Realini, N. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 156. [Link]
-
Sticht, M. A., Sticht, M. A., Rock, E. M., Rock, E. M., Limebeer, C. L., & Limebeer, C. L. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology, 233(19-20), 3601–3612. [Link]
-
Keith, J. M., Keith, J. M., & Keith, J. M. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS medicinal chemistry letters, 6(11), 1204–1208. [Link]
-
Keith, J. M., Keith, J. M., & Keith, J. M. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS medicinal chemistry letters, 6(11), 1204–1208. [Link]
-
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. (n.d.). PubChem. [Link]
-
D'Souza, D. C., Cortes-Briones, J., Creatura, G., Ranganathan, M., Li, S., & Radhakrishnan, R. (2018). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. The Lancet. Psychiatry, 6(1), 35–45. [Link]
-
van Esbroeck, A. C. M., Janssen, A. P. A., Cognetta, A. B., Ogasawara, D., Shpak, G., van der Kroeg, M., ... & van der Stelt, M. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084–1087. [Link]
-
Keith, J. M., Jones, W. M., Tichenor, M., Liu, Q., & Sui, Z. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(11), 1204-1208. [Link]
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 46(45), 13019–13029. [Link]
-
Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors. Journal of neurochemistry, 103(4), 1437–1445. [Link]
-
Gowlugari, S., DeFalco, J., Nguyen, M. T., Kaub, C., Chi, C., & Duncton, M. A. (2012). Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 3(10), 1258-1262. [Link]
-
Iannotti, F. A., Iannotti, F. A., Di Marzo, V., & Di Marzo, V. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International journal of molecular sciences, 24(13), 10839. [Link]
-
Murineddu, G., Murineddu, G., & Asproni, B. (2020). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Current medicinal chemistry, 27(15), 2462–2484. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD). (n.d.). ClinicalTrials.gov. [Link]
-
Wang, Y., Zhang, Y., & Zhu, J. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017. [Link]